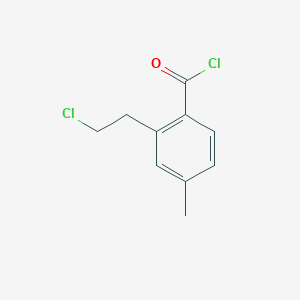
2-(2-Chloroethyl)-4-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)-4-methylbenzoyl chloride is an organic compound with the molecular formula C10H10Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 2-chloroethyl group and a methyl group at the 4-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-4-methylbenzoyl chloride typically involves the chlorination of 4-methylbenzoyl chloride with 2-chloroethyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the 2-chloroethyl group is introduced to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(2-Chloroethyl)-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-4-methylbenzoyl chloride involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.
Comparison with Similar Compounds
2-(2-Chloroethyl)-4-methylbenzoyl chloride can be compared with other similar compounds, such as:
2-(2-Chloroethyl)benzoyl chloride: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
4-Methylbenzoyl chloride: Lacks the 2-chloroethyl group, making it less reactive in certain substitution reactions.
2-Chloroethylbenzene: Lacks the carbonyl chloride group, limiting its use in acylation reactions.
The presence of both the 2-chloroethyl and 4-methyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2-(2-chloroethyl)-4-methylbenzoyl chloride |
InChI |
InChI=1S/C10H10Cl2O/c1-7-2-3-9(10(12)13)8(6-7)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
GQHWEMVVCIHZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


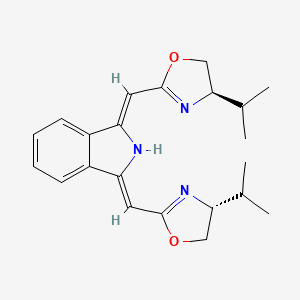
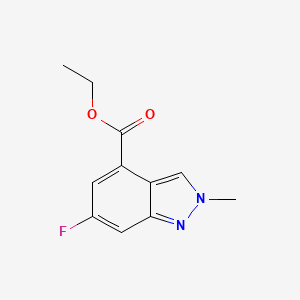
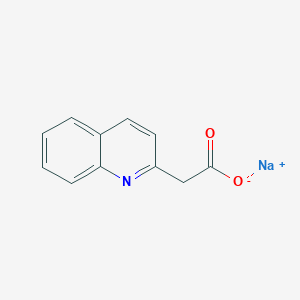
![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)
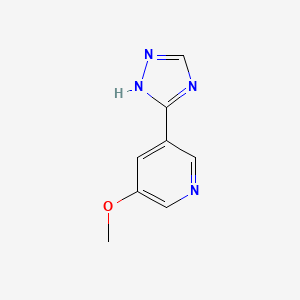

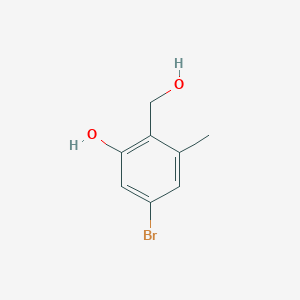
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)
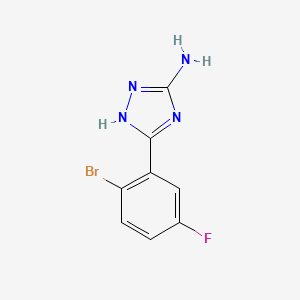
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)
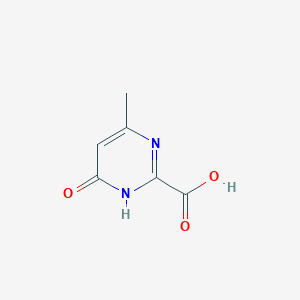
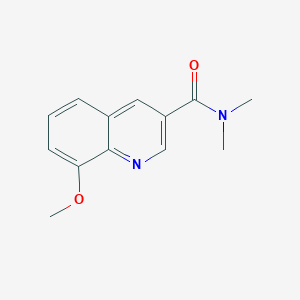
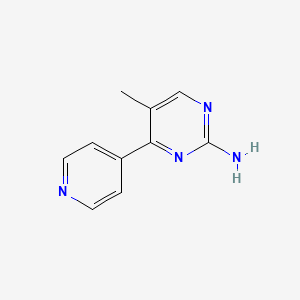
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B13668893.png)
